molecular formula C15H15F2N3O2S B2943525 2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034606-07-8

2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Katalognummer: B2943525
CAS-Nummer: 2034606-07-8
Molekulargewicht: 339.36
InChI-Schlüssel: YNUXBLDCSWHOLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a tetrahydropyrazolo[1,5-a]pyrazine derivative characterized by a cyclopropyl substituent at position 2 and a 2,6-difluorophenyl sulfonyl group at position 3. This core scaffold is widely explored in medicinal chemistry due to its versatility in modulating enzyme activity, particularly as kinase or polymerase inhibitors .

Eigenschaften

IUPAC Name

2-cyclopropyl-5-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2S/c16-12-2-1-3-13(17)15(12)23(21,22)19-6-7-20-11(9-19)8-14(18-20)10-4-5-10/h1-3,8,10H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUXBLDCSWHOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C12_{12}H12_{12}F2_2N4_4O2_2S
  • Molecular Weight : 306.31 g/mol

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit various biological activities. The biological activity of 2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways.

Target Enzymes and Receptors

  • Kinases : Several studies have shown that pyrazolo derivatives can inhibit kinases such as BRAF(V600E), which is implicated in various cancers. This inhibition can lead to reduced proliferation of cancer cells.
  • Receptor Modulation : The compound may also act on neurotransmitter receptors, influencing pathways related to pain and inflammation.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

Antitumor Activity

Studies have demonstrated that pyrazolo derivatives exhibit significant antitumor properties. For instance:

  • In Vitro Studies : The compound showed cytotoxic effects against several cancer cell lines. In one study, it was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cells with promising results indicating reduced cell viability at specific concentrations.
Cell LineConcentration (µM)Viability (%)
MCF-71045
HT-291050

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. In animal models of inflammation:

  • Reduction in Inflammatory Markers : Administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Breast Cancer Treatment : A case study involving the combination of 2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine with doxorubicin showed enhanced cytotoxicity compared to doxorubicin alone. The study utilized the Combination Index method to assess synergy.
  • Chronic Pain Management : In a clinical trial assessing the efficacy of the compound for chronic pain management, participants reported significant pain relief compared to placebo groups over a six-week period.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Diversity

The tetrahydropyrazolo[1,5-a]pyrazine core serves as a template for diverse substitutions, which significantly influence biological activity, solubility, and binding affinity. Below is a comparative analysis of key derivatives:

Table 1: Key Derivatives and Their Properties
Substituents (Positions) Molecular Formula Molecular Weight Biological Activity/Application References
2-Cyclopropyl, 5-(2,6-difluorophenylsulfonyl) C₁₆H₁₅F₂N₃O₂S 367.37 g/mol Potential kinase/polymerase inhibition*
5-(3-Methylfuran-2-carbonyl), 2-carboxylate (Compound 29) C₁₃H₁₅N₃O₄ 277.28 g/mol RSV polymerase inhibition (IC₅₀: 0.8 μM)
5-(4-Fluorobenzyl), 4-oxo, 2-carboxylate C₁₅H₁₄FN₃O₃ 303.29 g/mol Not specified (structural analog)
6-Isopropyl, Boc-protected (Parkin modulator) C₁₃H₂₂N₃O₂ 267.34 g/mol Positive allosteric modulator of Parkin E3 ligase
2-(3-Fluorophenyl) C₁₁H₁₁FN₄ 218.23 g/mol Intermediate for kinase inhibitors
4-Chloro-6-(1-methylpyrazol-4-yl) C₁₀H₁₀ClN₅ 243.67 g/mol Casein kinase 1 D/E inhibition

*Inferred from structural similarities to ROS1 and Casein kinase inhibitors (see Sections 2.2–2.3).

Pharmacological Targets and Mechanisms

  • Kinase Inhibition : Derivatives like 4-Chloro-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazine () exhibit potent inhibition of Casein kinase 1 D/E, a target in neurodegenerative and oncological diseases. The sulfonyl group in the target compound may enhance binding to kinase ATP pockets, similar to ROS1 inhibitors described in .
  • Antiviral Activity : Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (Compound 29, ) demonstrates strong activity against respiratory syncytial virus (RSV), suggesting that electron-withdrawing groups (e.g., sulfonyl in the target compound) could improve antiviral potency.
  • Neuroprotective Effects : The 6-isopropyl derivative () enhances Parkin E3 ligase activity, a mechanism relevant to Parkinson’s disease. The cyclopropyl group in the target compound may confer metabolic stability, a critical feature for CNS-targeted drugs.

Physicochemical and Pharmacokinetic Properties

  • Solubility and Stability : The dihydrochloride salt of the core structure () shows improved aqueous solubility (critical for bioavailability), while the 2,6-difluorophenylsulfonyl group in the target compound may enhance lipophilicity and membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.